molecular formula C11H21NO3 B039367 Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate CAS No. 116574-71-1

Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B039367
CAS No.: 116574-71-1
M. Wt: 215.29 g/mol
InChI Key: OJCLHERKFHHUTB-UHFFFAOYSA-N
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Description

Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate: is an organic compound with the molecular formula C11H21NO3. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a tert-butyl ester group at the carboxylate position. This compound is often used as an intermediate in organic synthesis and has applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate typically involves the reaction of piperidin-3-ylmethanol with di-tert-butyl dicarbonate ((BOC)2O) in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in a solvent mixture of tetrahydrofuran (THF) and water at 0°C, followed by stirring overnight .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules. It serves as a protecting group for amines and alcohols during multi-step synthesis .

Biology and Medicine: In medicinal chemistry, this compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting the central nervous system. It is also explored for its potential in drug delivery systems .

Industry: The compound finds applications in the production of polymers and materials with specific properties. It is used as a precursor in the synthesis of functionalized materials for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved vary based on the specific drug or material being synthesized .

Comparison with Similar Compounds

  • Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate
  • Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
  • Tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate

Uniqueness: Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct reactivity and properties. Its hydroxymethyl group allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .

Biological Activity

Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (CAS Number: 2763851) is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Molecular Formula : C₁₁H₂₁NO₃
  • Molecular Weight : 213.29 g/mol

The compound features a piperidine ring substituted with a tert-butyl group and a hydroxymethyl group, which contributes to its biological activity.

Research indicates that this compound acts primarily as a PI3-kinase inhibitor , which plays a crucial role in various cellular processes including cell growth, differentiation, and apoptosis. The inhibition of PI3-kinase can lead to significant effects on immune responses and cancer cell proliferation .

Table 1: Summary of Biological Activities

Activity TypeDescription
PI3-Kinase Inhibition Inhibits PI3-kinase activity, impacting cell signaling pathways related to growth and survival.
Antimicrobial Activity Exhibits potential against various bacterial strains, particularly in the context of tuberculosis.
Cytotoxic Effects Displays selective cytotoxicity towards cancer cells while maintaining lower toxicity towards normal cells.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against Mycobacterium tuberculosis. The compound was evaluated for its minimum inhibitory concentration (MIC) values, demonstrating significant efficacy compared to standard treatments .

Table 2: Antimicrobial Efficacy (MIC Values)

CompoundMIC (µg/mL)Reference Drug MIC (µg/mL)
This compound40.125
Standard Drug (Isoniazid)0.125-

The data suggests that while the compound is not as potent as standard treatments, it exhibits promising activity against resistant strains of M. tuberculosis.

Cytotoxicity Studies

Cytotoxicity assays using the HaCaT cell line (human keratinocytes) indicated that this compound has a favorable safety profile. The half-maximal inhibitory concentration (IC50) values were significantly higher than the MIC values against M. tuberculosis, suggesting a selectivity for bacterial cells over normal human cells .

Table 3: Cytotoxicity Profile

Cell LineIC50 (µg/mL)Selectivity Index (SI)
HaCaT>50>12.5
M. tuberculosis4-

Case Studies and Research Findings

A notable study published in Medicinal Chemistry explored the structure-activity relationships of piperidinone derivatives, including this compound. The research emphasized the importance of substituent positioning on the piperidine ring for enhancing biological activity .

Additionally, another investigation focused on the compound's potential as a therapeutic agent in cancer immunotherapy by modulating immune cell signaling pathways through PI3K inhibition. This approach could lead to novel strategies for treating cancers that exploit immune evasion mechanisms .

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-4-5-9(7-12)8-13/h9,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCLHERKFHHUTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377169
Record name tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116574-71-1
Record name tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 5.0 g (43.4 mmol) of 3-hydroxymethyl-piperidine in 200 ml of CH2Cl2, was added 6.05 ml (43.4 mmol) of triethylamine (Et3N), followed by 9.8 ml (43.4 mmol) of (BOC2O). The reaction mixture was stirred for 1 hour at room temperature and then washed with 75 ml of a 0.1N hydrochloric acid solution (HCl), dried over Na2SO4, filtered and then concentrated in vacuo.
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5 g
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200 mL
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6.05 mL
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9.8 mL
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Synthesis routes and methods II

Procedure details

Using a procedure analogous to Example 1-C (K2CO3, acetone), 3-hydroxymethylpiperidine gave the title compound as a solid (34.2 g, 88%).
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Yield
88%

Synthesis routes and methods III

Procedure details

To a suspension of lithium aluminium hydride (1.41 g) in THF (15 mL) at 0° C. was added piperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-methyl ester as a solution in THF (10 mL) and the mixture stirred at room temperature for 3 h. The reaction was cooled to 0° C. and quenched by addition of aqueous ammonium chloride and the mixture filtered through celite. The filtrate was diluted with ethyl acetate, washed with water, separated and dried (MgSO4). The solvent was evaporated to give 3-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester (1.25 g). To a solution of this alcohol (422 mg) in THF (8 mL) was added sodium hydride (94 mg; 60% dispersion in mineral oil). After 15 min iodomethane (0.49 mL) was added and the reaction stirred for 18 h. The mixture was then diluted with ethyl acetate and washed sequentially with water, brine, separated and dried (MgSO4). The solvent was evaporated and the residue purified by flash chromatography to give 3-methoxymethyl-piperidine-1-carboxylic acid tert-butyl ester (414 mg). To a solution of 3-methoxymethyl-piperidine-1-carboxylic acid tert-butyl ester (204 mg) in DCM (3 mL) was added 2M hydrogen chloride in diethyl ether and the mixture stirred for 18 h. The solvent was evaporated to give the desired amine (168 mg).
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1.41 g
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15 mL
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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